NU-7200 is classified as a DNA-PK inhibitor and is part of a broader category of compounds that target DNA repair pathways. It is synthesized for research purposes and is available through various chemical suppliers, including BioCat GmbH and Hodoodo Chemicals, although it may not always be in stock due to its specialized nature .
The synthesis of NU-7200 involves several key steps that are crucial for obtaining a high yield and purity of the final product. While specific proprietary methods may vary among manufacturers, the general approach includes:
Specific details about the exact synthetic route are often proprietary but can be inferred from similar compounds within the same class.
The molecular structure of NU-7200 can be described by its chemical formula, which includes carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The elemental analysis of NU-7200 reveals:
The structure likely features functional groups that facilitate interaction with DNA-dependent protein kinase, although detailed structural elucidation would typically require techniques such as NMR spectroscopy or X-ray crystallography.
NU-7200 primarily engages in biochemical interactions rather than conventional chemical reactions seen in organic synthesis. Its main reaction involves binding to the active site of DNA-dependent protein kinase, inhibiting its activity. This inhibition can lead to:
The mechanism of action for NU-7200 centers on its ability to inhibit DNA-dependent protein kinase activity:
Studies suggest that this mechanism not only enhances the effectiveness of existing treatments but also offers a targeted approach to cancer therapy .
NU-7200 exhibits several notable physical and chemical properties:
Quantitative data regarding these properties can often be obtained from supplier specifications or experimental studies.
NU-7200 has significant potential applications in scientific research and therapeutic development:
DNA-dependent protein kinase (DNA-PK) is a master regulator of the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in mammalian cells. This 650-kDa serine/threonine kinase complex comprises the catalytic subunit DNA-PKcs and the Ku70/Ku80 heterodimer. Upon recognizing DSBs, Ku70/80 recruits DNA-PKcs to damaged sites, forming a protective holoenzyme structure that prevents DNA end resection. Cryo-EM studies reveal that DNA-PKcs and Ku70/80 collaboratively create a DNA-binding tunnel that cradles ~30-bp DNA segments, physically shielding broken ends from excessive degradation [4] [9].
The kinase activity of DNA-PKcs initiates a phosphorylation cascade critical for NHEJ progression. Autophosphorylation at the ABCDE cluster (Thr2609, Thr2638, Thr2647, and Ser2612) triggers structural rearrangement of DNA-PK, transitioning it from a DNA-end protective complex to a processing-competent state. This conformational switch permits recruitment of downstream effectors like Artemis, XRCC4, and DNA ligase IV, which mediate end processing and ligation [9]. Cancer cells frequently exploit NHEJ hyperactivity to survive genotoxic stress from chemotherapy and radiation. Consequently, targeted DNA-PK inhibition disrupts this repair adaptation, increasing tumor vulnerability to DNA-damaging agents.
Table 1: Core Components of the DNA-PK Complex in NHEJ
Component | Function | Consequence of Inhibition |
---|---|---|
DNA-PKcs | Catalytic kinase subunit; autophosphorylation | Abrogates repair initiation; stabilizes DSBs |
Ku70/Ku80 | DNA end recognition; scaffold for NHEJ factors | Prevents DSB sensing and complex assembly |
Artemis | Endonuclease (activated by DNA-PK phosphorylation) | Impaired hairpin opening and end processing |
XRCC4/Ligase IV | Ligation complex | Persistent unrepaired DSBs |
NU-7200 (2-[2-(2-hydroxyethoxy)-ethylamino]-benzo[H]chromen-4-one) is a rationally optimized DNA-PK inhibitor derived from the chromenone scaffold. Its selectivity arises from specific interactions with the ATP-binding pocket of DNA-PKcs, which differs significantly from homologous kinases in the PIKK family (ATM, ATR, mTOR). Structural analyses indicate that NU-7200’s benzo[H]chromenone core establishes hydrophobic contacts with Val4010, Ala4030, and Met4071 within the catalytic cleft. Meanwhile, its 2-(2-hydroxyethoxy)ethylamino side chain forms hydrogen bonds with the hinge region residue Pro4038, a residue unique to DNA-PKcs [2] [8].
This binding mode confers exceptional selectivity over PI3K isoforms. Biochemical profiling reveals that NU-7200 inhibits DNA-PK with an IC₅₀ of ~100 nM, while showing >100-fold reduced potency against PI3Kα (IC₅₀ >10 µM) [8]. Cryo-EM structures of DNA-PK bound to DNA ends demonstrate that inhibitor binding does not disrupt Ku70/80-DNA interactions but allosterically blocks kinase activation. When DNA-PK engages DNA termini, conformational changes propagate from the Ku-binding site through the N-terminal HEAT repeats to the kinase domain. NU-7200 locks the kinase in an inactive state by preventing these allosteric transitions, thereby halting NHEJ progression [4] [9].
Table 2: Structural Determinants of NU-7200 Selectivity
Structural Feature | Role in DNA-PK Binding | Selectivity Advantage |
---|---|---|
Benzo[H]chromenone core | Hydrophobic stacking with Val4010/Ala4030 | Avoids PI3Kα affinity pocket (Gln859, Tyr867) |
2-(2-hydroxyethoxy)ethylamino | H-bonding with Pro4038 hinge residue | Exploits DNA-PK-specific hinge conformation |
C-4 ketone | Coordinates Mg²⁺ in catalytic site | Mimics ATP binding mode without off-target reactivity |
NU-7200 exhibits superior target specificity and pharmacokinetic properties compared to early-generation DNA-PK inhibitors like LY294002 and wortmannin. While LY294002 inhibits DNA-PK (IC₅₀ = 1.4 µM), it concurrently blocks PI3K (IC₅₀ = 5 µM) and paradoxically activates AKT phosphorylation in gemcitabine-resistant cancer cells, potentially compromising therapeutic efficacy [5]. Wortmannin, an irreversible inhibitor, shows potent activity against DNA-PK (IC₅₀ = 16 nM) but covalently binds PI3K (IC₅₀ = 3 nM), causing severe metabolic toxicity.
Kinetic analyses reveal NU-7200 operates through ATP-competitive inhibition with a K~i~ value of 0.23 µM, showing 8-fold greater potency than LY294002. Unlike wortmannin’s irreversible mechanism, NU-7200 displays reversible binding, reducing off-target risks [2] [8]. Metabolic stability studies further highlight NU-7200’s advantages: While early chromenones like NU7026 undergo rapid hepatic clearance via morpholine ring hydroxylation (t₁/₂ = 0.5 h in mice), NU-7200’s ethylene glycol side chain confers resistance to oxidative metabolism, extending its half-life to >2.5 h [2].
Table 3: Kinetic Profiles of Key DNA-PK Inhibitors
Parameter | NU-7200 | LY294002 | Wortmannin | NU7441 |
---|---|---|---|---|
DNA-PK IC₅₀ | 0.10 µM | 1.4 µM | 0.016 µM | 0.014 µM |
PI3K Selectivity | >100-fold | 3.5-fold | None | >700-fold |
Inhibition Mode | Reversible ATP-competitive | ATP-competitive | Irreversible | ATP-competitive |
Metabolic Stability | Moderate (t₁/₂ >2.5 h) | Low (extensive hydroxylation) | Low (reactive metabolite) | Moderate |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7